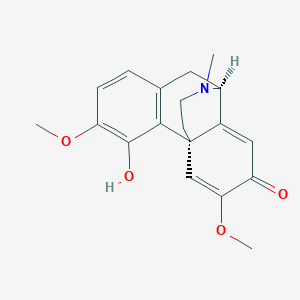

steppogenin

Descripción general

Descripción

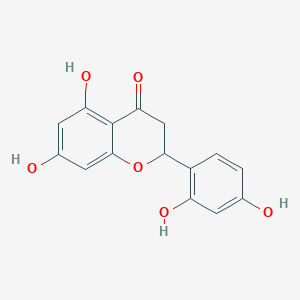

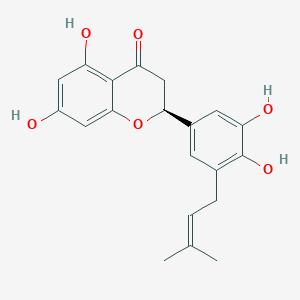

(2S)-5,7,2’,4’-tetrahidroxi flavanona es un compuesto flavonoides conocido por sus diversas actividades biológicas. Los flavonoides son una clase de compuestos polifenólicos que se encuentran en varias plantas y son conocidos por sus propiedades antioxidantes, antiinflamatorias y anticancerígenas. Este compuesto en particular se caracteriza por sus cuatro grupos hidroxilo unidos a la estructura de la flavanona, lo que contribuye a su actividad biológica.

Aplicaciones Científicas De Investigación

(2S)-5,7,2’,4’-tetrahidroxi flavanona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de otros derivados de flavonoides.

Biología: El compuesto se estudia por sus propiedades antioxidantes y antiinflamatorias.

Medicina: La investigación ha demostrado su potencial en la terapia del cáncer debido a su capacidad para inducir la apoptosis en las células cancerosas.

Industria: Se utiliza en la formulación de suplementos dietéticos y cosméticos debido a sus propiedades antioxidantes

Mecanismo De Acción

El mecanismo de acción de (2S)-5,7,2’,4’-tetrahidroxi flavanona implica su interacción con varios objetivos y vías moleculares:

Actividad antioxidante: Los grupos hidroxilo pueden eliminar los radicales libres, reduciendo el estrés oxidativo.

Actividad antiinflamatoria: El compuesto puede inhibir la producción de citoquinas y enzimas proinflamatorias.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas activando las caspasas y otras vías apoptóticas.

Análisis Bioquímico

Biochemical Properties

Steppogenin plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it has been found to suppress the neuroinflammatory responses to lipopolysaccharide (LPS), inhibiting the production of proinflammatory mediators and cytokines in LPS-challenged BV2 and rat primary microglial cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . In tumor cells and retinal pigment epithelial cells, this compound significantly suppressed HIF-1α protein levels under hypoxic conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the transcriptional activity of HIF-1α under hypoxic conditions in HEK293T cells and vascular endothelial growth factor (VEGF)-induced DLL4 expression in vascular endothelial cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (2S)-5,7,2’,4’-tetrahidroxi flavanona generalmente implica el uso de precursores de flavanona. Un método común es la ciclización de las chalconas, que se sintetizan a partir de la condensación de los benzaldehídos y acetofenonas apropiados. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos para facilitar el proceso de ciclización.

Métodos de Producción Industrial

La producción industrial de (2S)-5,7,2’,4’-tetrahidroxi flavanona se puede lograr mediante métodos biotecnológicos, como el uso de microorganismos modificados genéticamente, como Saccharomyces cerevisiae. Estos microorganismos se pueden modificar genéticamente para producir el flavonoide deseado a través de la ingeniería metabólica y los métodos de detección de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

(2S)-5,7,2’,4’-tetrahidroxi flavanona experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en dihidroflavonoides.

Sustitución: Los grupos hidroxilo pueden sustituirse con otros grupos funcionales, como los grupos metoxilo o glucosilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como el yoduro de metilo o los donantes de glucosilo en presencia de catalizadores para las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de flavonoides oxidados, reducidos y sustituidos, que pueden tener diferentes actividades y propiedades biológicas.

Comparación Con Compuestos Similares

Compuestos Similares

(2S)-Naringenina: Otro flavonoide con propiedades antioxidantes y antiinflamatorias similares.

(2S)-Hesperetina: Conocido por sus actividades antiinflamatorias y anticancerígenas.

(2S)-EriodiCtiol: Exhibe fuertes propiedades antioxidantes.

Singularidad

(2S)-5,7,2’,4’-tetrahidroxi flavanona es única debido a su patrón de hidroxilación específico, que contribuye a sus distintas actividades biológicas. Su capacidad para sufrir varias modificaciones químicas también lo convierte en un compuesto versátil para la investigación y las aplicaciones industriales .

Propiedades

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQLKNOKUHRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56486-94-3 | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 257 °C | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does steppogenin inhibit platelet aggregation?

A1: this compound has been shown to inhibit collagen-induced platelet aggregation in a dose-dependent manner []. This effect is attributed to several mechanisms:

- Downregulation of ERK and IP3RI Phosphorylation: this compound inhibits the phosphorylation of extracellular-signal-regulated kinase (ERK) and inositol-1,4,5-triphosphate receptor type I (IP3RI), key proteins involved in platelet activation signaling pathways [, ].

- Inhibition of αIIbβ3 Activation: this compound hinders the activation of glycoprotein αIIbβ3, a crucial integrin receptor responsible for platelet aggregation [, ].

- Suppression of Ca2+ Mobilization: this compound effectively reduces the mobilization of intracellular calcium ions (Ca2+), a critical secondary messenger in platelet activation [].

Q2: What is the role of this compound in mitigating neuroinflammation?

A2: this compound exhibits antineuroinflammatory properties by suppressing the activation of microglia, immune cells in the brain []. Key mechanisms include:

- Inhibition of NF-κB and MAPK Pathways: this compound suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both central to inflammatory responses [, ].

- Reduction of Pro-inflammatory Mediators: this compound effectively reduces the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6), in LPS-stimulated microglial cells [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H12O5, and its molecular weight is 272.25 g/mol.

Q4: Are there any characteristic spectroscopic data for this compound?

A4: Spectroscopic analyses, including NMR and MS, are commonly employed for structural elucidation of this compound. Characteristic data include:

Q5: From which plants can this compound be isolated?

A5: this compound has been isolated from various plant species, notably:

- Cudrania tricuspidata (stem bark, roots) [, , ]

- Morus alba (twigs, roots) [, ]

- Artocarpus heterophyllus (wood, twigs) [, , ]

- Hibiscus mutabilis (leaves) []

- Maclura cochinchinensis []

Q6: What extraction methods are typically used for this compound?

A6: this compound is typically extracted using solvents like ethanol, methanol, or ethyl acetate, followed by various chromatographic techniques (silica gel, Sephadex LH-20, HPLC) for isolation and purification [, , , ].

Q7: What are the key biological activities of this compound?

A7: this compound has demonstrated a range of biological activities, including:

- Anti-platelet aggregation [, ]

- Antineuroinflammatory []

- Tyrosinase inhibitory [, , , ]

- Antioxidant [, ]

- Cytotoxic (against certain cancer cell lines) [, ]

Q8: What are the potential therapeutic applications of this compound?

A8: The diverse biological activities of this compound suggest potential applications in various therapeutic areas:

- Cardiovascular diseases: Its anti-platelet aggregation properties could be beneficial in preventing cardiovascular diseases [].

- Neurodegenerative disorders: Antineuroinflammatory effects may provide therapeutic avenues for neurodegenerative diseases like Parkinson's disease and Alzheimer's disease [].

- Pigmentation disorders: Tyrosinase inhibition makes this compound a potential candidate for treating hyperpigmentation disorders [, ].

- Cancer: Cytotoxic effects against specific cancer cell lines warrant further investigation for potential anticancer applications [, ].

Q9: How does the structure of this compound contribute to its tyrosinase inhibitory activity?

A9: The presence of hydroxyl groups, particularly at positions 2', 4', 5, and 7 on the flavanone scaffold, is crucial for the tyrosinase inhibitory activity of this compound [, ]. Modifications to this substitution pattern can significantly impact the inhibitory potency.

Q10: Are there any formulation strategies to improve the stability or bioavailability of this compound?

A11: Encapsulation techniques, such as microemulsions or nanoparticles, could potentially enhance the stability and bioavailability of this compound []. Further research is needed to explore and optimize specific formulation strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)